PKC-IN-5

Protein Kinase C (PKC) cAMP-dependent protein kinase (PKA) Broad-spectrum kinase inhibition

PKC-IN-5 (H-7) is a broad-spectrum, ATP-competitive kinase inhibitor with a unique selectivity profile: it inhibits PKA (Ki=3.0μM) more potently than PKC (Ki=6.0μM), distinguishing it from high-potency alternatives like staurosporine. This moderate affinity makes it ideal for dose-dependent functional studies in PKC/MEK/ERK-mediated metastasis and apoptosis research. For labs studying crosstalk between cAMP-dependent and PKC pathways, H-7 provides simultaneous inhibition crucial for mechanistic validation. Strictly for laboratory R&D use.

Molecular Formula C14H19Cl2N3O2S
Molecular Weight 364.3 g/mol
CAS No. 108930-17-2
Cat. No. B1672585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC-IN-5
CAS108930-17-2
SynonymsH7 dihydrochloride;  H7 HCl.
Molecular FormulaC14H19Cl2N3O2S
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
InChIInChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H
InChIKeyOARGPFMFRLLKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PKC-IN-5 (H-7 Dihydrochloride, CAS 108930-17-2): ATP-Competitive Ser/Thr Kinase Inhibitor for PKC Research


PKC-IN-5 (化合物H-7, CAS 108930-17-2)是一种ATP竞争性、细胞可渗透的丝氨酸/苏氨酸蛋白激酶抑制剂 [1]。作为异喹啉磺酰胺类衍生物, 它以6.0 μM的Ki值抑制蛋白激酶C (PKC), 同时也抑制cAMP依赖性蛋白激酶(PKA, Ki = 3.0 μM)、cGMP依赖性蛋白激酶(PKG, Ki = 5.8 μM)和肌球蛋白轻链激酶(MLCK, Ki = 97 μM) 。该化合物广泛应用于细胞信号转导研究, 特别是在PKC介导的细胞增殖、侵袭和凋亡等生物学过程中作为工具药使用 [2]。

Why PKC-IN-5 (H-7) Cannot Be Substituted by Other PKC Inhibitors Without Experimental Validation


蛋白激酶C (PKC) 家族由至少12种具有不同结构、底物要求和组织分布的亚型组成 [1]。由于不同的PKC抑制剂在亚型选择性、效力和脱靶活性方面存在巨大差异, 它们不能简单地互换使用。例如, PKC-IN-5 (H-7)是一种Ki值为6.0 μM的广谱PKC抑制剂, 其对PKA的抑制活性(Ki = 3.0 μM)实际上高于对PKC的抑制活性 [2]。相比之下, staurosporine抑制PKC的效力约为H-7的1900倍(IC50: 9.5 nM vs 18 μM), 而enzastaurin对PKCβ的IC50为6 nM, 选择性比其他PKC亚型高6-20倍 [3]。这些定量差异意味着不同抑制剂的实验条件和预期效果截然不同, 直接替换将导致数据不可比或实验结果失效。

PKC-IN-5 (H-7) vs. Comparator PKC Inhibitors: Quantitative Evidence for Scientific Selection


PKC-IN-5 (H-7) 的广谱激酶抑制特征: 在PKA、PKG和MLCK抑制活性方面与staurosporine的比较

PKC-IN-5 (H-7) 是一种广谱蛋白激酶抑制剂, 对多种激酶均有抑制活性。其对PKA的Ki值为3.0 μM, 实际上高于对PKC的抑制活性(Ki = 6.0 μM) [1]。相比之下, staurosporine对PKC的IC50为9.5 nM, 但对PKA的IC50为42 nM, 显示出不同的选择性特征 [2]。H-7还对PKG (Ki = 5.8 μM) 和MLCK (Ki = 97 μM) 具有抑制活性 [1]。

Protein Kinase C (PKC) cAMP-dependent protein kinase (PKA) Broad-spectrum kinase inhibition

PKC-IN-5 (H-7) 与staurosporine在血管平滑肌收缩功能中的直接比较

在分离的犬股动脉血管平滑肌收缩功能实验中, PKC-IN-5 (H-7) 与staurosporine的效力差异被直接比较 [1]。Staurosporine在松弛PE、PDBu和KCl诱导的收缩方面表现出同等的效力(IC50: 0.31-0.35 μM), 而H-7的效力明显较低, 对不同激动剂诱导的收缩IC50范围为0.67 μM至6.5 μM [1]。

Vascular smooth muscle contractility Staurosporine Functional potency comparison

PKC-IN-5 (H-7) 在PKC vs. PKA选择性方面与sphingosine的比较

在一项评估多种PKC抑制剂对ACTH分泌调节作用的研究中, H-7、sphingosine和retinal被直接比较了其对PKC和PKA催化亚基的体外抑制活性 [1]。通过比较抑制PKC和PKA所需的平均IC50值, sphingosine被判定为最具选择性的PKC抑制剂, 而H-7被判定为选择性最低的PKC抑制剂 [1]。

PKC vs. PKA selectivity Sphingosine Selectivity index comparison

PKC-IN-5 (H-7) 与enzastaurin在PKC亚型选择性和效力方面的比较

PKC-IN-5 (H-7) 是一种广谱PKC抑制剂, 对多种PKC亚型均有抑制活性, 但缺乏显著的亚型选择性。与之形成对比的是, enzastaurin (LY317615) 是一种高度选择性的PKCβ抑制剂, 对PKCβ的IC50为6 nM, 其对PKCβ的选择性比对PKCα、PKCγ和PKCε高6-20倍 。

PKC isoform selectivity Enzastaurin (LY317615) PKCβ inhibition

Optimal Research Applications for PKC-IN-5 (H-7) Based on Comparative Evidence


研究PKC在肿瘤细胞侵袭和转移中的功能

基于PKC-IN-5 (H-7) 通过PKC/MEK/ERK途径抑制B16BL6癌细胞侵袭和转移的证据 [1], 该化合物可作为工具药用于研究PKC介导的细胞迁移和转移机制。与高效力的staurosporine相比, H-7中等效力的特征使其适用于剂量依赖性功能研究。

需要同时抑制PKA和PKC的多激酶通路分析

由于PKC-IN-5 (H-7) 对PKA的抑制活性(Ki = 3.0 μM)实际上高于对PKC的抑制活性(Ki = 6.0 μM) [2], 该化合物特别适用于需要同时抑制cAMP依赖性和PKC介导的信号通路的实验, 而在仅需特异性抑制PKC的场景中则应优先考虑更具选择性的抑制剂(如sphingosine或enzastaurin)。

PKC依赖性细胞凋亡和拓扑异构酶活性调控研究

PKC-IN-5 (H-7) 已被证实可抑制小鼠L929细胞的Topo I和II活性并诱导细胞凋亡, 这一作用通过PKC抑制实现 [3]。该应用场景利用H-7的PKC抑制活性来探索PKC与拓扑异构酶活性及凋亡通路之间的功能联系。

血管平滑肌功能中PKC作用的剂量依赖性研究

在血管平滑肌收缩功能实验中, PKC-IN-5 (H-7) 对不同激动剂诱导的收缩表现出差异化的IC50值(0.67 μM至6.5 μM) [4], 这使其成为研究PKC在不同刺激条件下功能贡献差异的理想工具, 尤其是在需要构建剂量-反应曲线以量化PKC功能贡献的实验设计中。

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKC-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.